3,5-Bis(trifluoromethyl)benzamidoxime

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

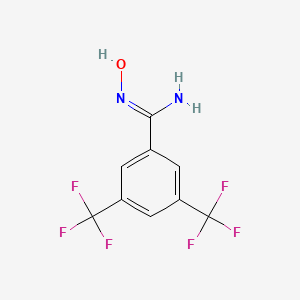

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGAPMNUHESBFNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60992836 | |

| Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72111-09-2 | |

| Record name | N-Hydroxy-3,5-bis(trifluoromethyl)benzene-1-carboximidamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60992836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 72111-09-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Benzamidoxime and Analogues

General Strategies for Amidoxime (B1450833) Synthesis

Amidoximes are characterized by the presence of a hydroxylamino group attached to a carbon-nitrogen double bond. Several general methods have been developed for their synthesis, each with its own advantages and limitations.

Hydroxylamine (B1172632) Addition to Nitriles

The most prevalent and widely utilized method for the synthesis of amidoximes is the nucleophilic addition of hydroxylamine to a nitrile functional group. google.com This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or triethylamine, which generates the free hydroxylamine in situ. google.com The reaction is commonly conducted in a protic solvent like ethanol (B145695) or methanol. google.com While the addition can occur at room temperature, heating the reaction mixture is often employed to accelerate the conversion, with reaction times varying from one to 48 hours depending on the substrate. google.com

Generally, aromatic amidoximes are obtained in higher yields than their aliphatic counterparts. google.com An excess of hydroxylamine can be used to improve the yield. google.com An alternative approach involves the use of an aqueous solution of hydroxylamine, which does not necessitate the addition of a base and can lead to shorter reaction times. google.com This method has proven particularly effective for the preparation of amidoximes from aliphatic nitriles. google.com

Reaction of Hydroxylamine with Amides and Thioamides

Amidoximes can also be synthesized through the reaction of hydroxylamine with amides or thioamides. However, the use of amides as starting materials is less common, as they are often prepared from the corresponding nitriles themselves. google.com In some instances, the use of thioamides can provide better results and higher yields of the desired amidoxime compared to the corresponding nitrile. google.com The reaction of hydroxylamine with thioamides can produce amidoximes in yields ranging from 60% to 100%. google.com

Reductive Pathways from Nitrosolic and Nitrolic Acids

A less common approach to amidoxime synthesis involves the reduction of nitrosolic acids and related compounds. nih.gov This method is considered a miscellaneous and infrequently used pathway in the broader context of amidoxime preparation. nih.gov Detailed experimental protocols and the general applicability of this reductive strategy are not as extensively documented as the more common synthetic routes.

Ammonia (B1221849) Addition to Hydroximic Acid Chlorides

Another specialized method for amidoxime synthesis is the reaction of ammonia or amines with hydroximic acid chlorides. nih.gov This route is also considered to be rarely used. nih.gov The reaction mechanism is believed to proceed through a rapid dehydrohalogenation of the hydroximic acid chloride, which forms an intermediate nitrile oxide. This is followed by a nucleophilic attack of ammonia or an amine on the nitrile oxide to yield the final amidoxime product. nih.gov The use of two equivalents of the amine relative to the hydroximic acid chloride is typical for this transformation. nih.gov

Specific Routes to 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258) and its Precursors

The synthesis of the target compound, this compound, primarily follows the most common and reliable method for aromatic amidoxime preparation: the addition of hydroxylamine to the corresponding benzonitrile (B105546).

Synthesis from Substituted Benzonitriles

The direct precursor to this compound is 3,5-bis(trifluoromethyl)benzonitrile (B1295164). The synthesis of this precursor can be achieved through various methods, a common one being the Sandmeyer reaction, which involves the diazotization of 3,5-bis(trifluoromethyl)aniline (B1329491) followed by treatment with a cyanide salt, such as cuprous cyanide. Another route to the precursor is the Rosenmund-von Braun reaction, starting from 3,5-bis(trifluoromethyl)bromobenzene (B1265498) and reacting it with cuprous cyanide.

The following table outlines a typical experimental procedure for the synthesis of a trifluoromethyl-substituted benzamidoxime (B57231) from its corresponding benzonitrile, based on the synthesis of 2,3-difluoro-6-trifluoromethylbenzamidoxime. google.com

| Step | Reagent | Conditions | Product | Yield |

| 1 | 2,3-difluoro-6-trifluoromethylbenzonitrile, 50% aqueous hydroxylamine, methanol-distilled water (1:2) | 60°C, 7 hours | 2,3-difluoro-6-trifluoromethylbenzamidoxime | 78.9% |

| 2 | Work-up: Extraction with MTBE, acidification with HCl, neutralization with NaOH, and re-extraction with MTBE | - | Purified 2,3-difluoro-6-trifluoromethylbenzamidoxime | - |

This data is for the synthesis of 2,3-difluoro-6-trifluoromethylbenzamidoxime and is presented as a representative example for the synthesis of trifluoromethyl-substituted benzamidoximes. google.com

Synthetic Transformations of Related Benzyl (B1604629) Halides

The 3,5-bis(trifluoromethyl)benzyl halide scaffold is a versatile precursor for the synthesis of various analogues through nucleophilic substitution reactions. The high reactivity of the benzylic halide, particularly the chloride and bromide derivatives, allows for the introduction of a range of functional groups, which can be further elaborated to obtain desired structures.

A key transformation of 3,5-bis(trifluoromethyl)benzyl halides is the amino-dehalogenation reaction. It has been demonstrated that 3,5-bis(trifluoromethyl)-N-methyl-benzylamine can be prepared in high yields by reacting a 3,5-bis(trifluoromethyl)benzyl halide with methylamine. google.comgoogle.com This reaction is noteworthy because amino-dehalogenation reactions with primary amines often lead to the formation of undesired bis-alkylation by-products, as the secondary amine product is typically more reactive than the starting primary amine. However, under controlled conditions, the selective synthesis of the secondary amine can be achieved with optimal yields. google.com The starting 3,5-bis(trifluoromethyl)benzyl chloride for this reaction can be prepared from the corresponding 3,5-bis(trifluoromethyl)benzyl alcohol by reaction with thionyl chloride. google.comgoogle.com

Another significant synthetic application of these benzyl halides is the preparation of azido (B1232118) derivatives. A batch process for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene from 3,5-bis-(trifluoromethyl)benzyl chloride and sodium azide (B81097) has been developed, achieving a 94% yield. researchgate.netacs.org This nucleophilic substitution provides a pathway to an important intermediate that can be used in click chemistry or reduced to the corresponding amine. Research has compared the reactivity of 3,5-bis-(trifluoromethyl)benzyl chloride and the corresponding bromide for this azidation reaction. The chloride was selected as the preferred reactant due to higher purity and yield of the final azide product, as well as better commercial availability and pricing. acs.org The reaction using the chloride precursor showed a 7-8% higher in situ purity and yield, primarily due to the absence of hydrolysis to 3,5-bis-(trifluoromethyl)benzyl alcohol, which was observed with the bromide. acs.org

These transformations highlight the utility of 3,5-bis(trifluoromethyl)benzyl halides as key intermediates. The ability to introduce nitrogen-containing functional groups, such as amines and azides, directly at the benzylic position is a crucial step in the synthesis of more complex molecules and analogues.

Table 1: Synthetic Transformations of 3,5-Bis(trifluoromethyl)benzyl Halides This interactive table summarizes key synthetic transformations involving 3,5-bis(trifluoromethyl)benzyl halides.

| Starting Material | Reagent(s) | Product | Yield | Reference(s) |

|---|---|---|---|---|

| 3,5-Bis(trifluoromethyl)benzyl chloride | Methylamine, Methanol | 3,5-Bis(trifluoromethyl)-N-methyl-benzylamine | High | google.com |

| 3,5-Bis(trifluoromethyl)benzyl chloride | Sodium azide | 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene | 94% | researchgate.netacs.org |

| 3,5-Bis(trifluoromethyl)benzyl alcohol | Thionyl chloride | 3,5-Bis(trifluoromethyl)benzyl chloride | Not specified | google.comgoogle.com |

Chemical Reactivity and Mechanistic Investigations of 3,5 Bis Trifluoromethyl Benzamidoxime

General Reactivity Profiles of Amidoximes

The amidoxime (B1450833) functional group is characterized by its amphoteric nature, possessing both acidic and basic properties. The oxime hydroxyl group imparts acidic character, while the amino group and the oxime nitrogen are basic sites. researchgate.netresearchgate.net This duality allows amidoximes to participate in a wide array of chemical reactions.

Amidoximes are known to exist as Z and E isomers, with the Z-isomer generally being the more stable form. rsc.org Isomerization between the two forms can occur, often catalyzed by acid. rsc.org The reactivity of amidoximes is also influenced by the electronic nature of the substituent (R) attached to the carbon of the C=NOH group.

The amidoxime group can act as a bidentate ligand, coordinating with metal ions through both the nitrogen and oxygen atoms. researchgate.netrsc.org This chelating ability is a key aspect of their application in various fields. Oxidation and reduction reactions are also common for amidoximes. Oxidation can lead to the formation of nitriles or amides, depending on the oxidizing agent used. nih.govresearchgate.net Conversely, reduction of amidoximes can yield amidines. thieme-connect.comresearchgate.net

Transformations Involving the Amidoxime Functional Group

The versatile reactivity of the amidoxime functional group allows for its transformation into a variety of other functional groups and heterocyclic systems.

Cyclization Reactions Leading to Heterocyclic Compounds (e.g., 1,2,4-Oxadiazoles, Amidines)

One of the most significant reactions of amidoximes is their cyclization to form 1,2,4-oxadiazoles. This transformation is typically achieved by reacting the amidoxime with an acylating agent, such as an acid chloride or anhydride, to form an O-acylamidoxime intermediate. researchgate.netrsc.org This intermediate then undergoes intramolecular cyclodehydration to yield the 1,2,4-oxadiazole (B8745197) ring. researchgate.netrsc.org Various reagents and conditions have been developed to promote this cyclization, including the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an oxidizing agent in a one-pot synthesis. researchgate.net Electrochemical methods have also been employed for the synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. rsc.orgrsc.org

Amidoximes can also be readily converted to amidines, which are important structural motifs in many biologically active molecules. thieme-connect.com This conversion is typically a reduction reaction. A common method involves the transfer hydrogenation of amidoximes using reagents like ammonium (B1175870) formate (B1220265) with a palladium on carbon (Pd/C) catalyst. thieme-connect.comresearchgate.net This method is advantageous as it avoids the need for high-pressure hydrogen gas. thieme-connect.com Another approach involves the reduction of O-acylated amidoximes. tandfonline.comorganic-chemistry.org

Interactive Data Table: Common Transformations of the Amidoxime Functional Group

| Transformation | Reagents/Conditions | Product |

| Cyclization | Acyl chlorides, Anhydrides, DDQ, Electrochemical oxidation | 1,2,4-Oxadiazoles |

| Reduction | Ammonium formate/Pd/C, Catalytic hydrogenation of O-acyl derivatives | Amidines |

Derivatization via Alkylation and Acylation

The nucleophilic character of the oxygen and nitrogen atoms in the amidoxime group allows for derivatization through alkylation and acylation reactions. Alkylation can occur on either the oxygen or the nitrogen atom, and the regioselectivity can be influenced by the reaction conditions and the nature of the alkylating agent. acs.orgorganic-chemistry.org

Acylation of amidoximes, as mentioned previously, is a key step in the synthesis of 1,2,4-oxadiazoles. researchgate.netrsc.org The O-acylated derivatives are important intermediates that can be isolated or generated in situ. mdpi.comnih.gov The acylation is typically carried out using acid chlorides or anhydrides.

Thermolytic Reactions of Benzamidoxime (B57231) Derivatives

The thermal decomposition of benzamidoxime derivatives has been a subject of study. The thermolysis of N-arylbenzamidines, which can be derived from benzamidoximes, can lead to the formation of various products, including 2,4,6-triphenyl-1,3,5-triazine. researchgate.net The specific products formed depend on the substituents present on the benzamidoxime derivative and the reaction conditions.

Influence of the Bis(trifluoromethyl)phenyl Moiety on Reaction Pathways and Selectivity

The presence of the 3,5-bis(trifluoromethyl)phenyl group on the benzamidoxime core is expected to significantly influence its reactivity. The trifluoromethyl (-CF3) group is a strong electron-withdrawing group due to the high electronegativity of fluorine. mdpi.com The presence of two such groups on the phenyl ring has several key effects:

Increased Acidity: The electron-withdrawing nature of the two -CF3 groups will increase the acidity of the oxime proton (O-H) by stabilizing the resulting amidoximate anion through inductive effects.

Reduced Basicity: The basicity of the amino group and the oxime nitrogen will be diminished due to the delocalization of their lone pairs into the electron-deficient aromatic ring.

Enhanced Electrophilicity: The carbon atom of the amidoxime functional group will become more electrophilic, making it more susceptible to nucleophilic attack.

Modified Reaction Rates: The electronic effects of the bis(trifluoromethyl)phenyl moiety can alter the rates of various reactions. For instance, in cyclization reactions to form 1,2,4-oxadiazoles, the increased electrophilicity of the carbon atom could facilitate the initial acylation step.

Influence on Selectivity: The steric bulk and electronic properties of the 3,5-bis(trifluoromethyl)phenyl group can influence the regioselectivity and stereoselectivity of reactions. For example, in alkylation reactions, the steric hindrance might favor O-alkylation over N-alkylation.

The 3,5-bis(trifluoromethyl)phenyl motif is known to be a "privileged" structure in catalyst development, particularly in hydrogen-bond-donating catalysts, due to its electronic properties and ability to form strong hydrogen bonds. rsc.org This suggests that the amidoxime itself could exhibit interesting intermolecular interactions. The strong electron-withdrawing nature of this substituent has been shown to impact the pharmacokinetic and pharmacodynamic properties of molecules containing it. mdpi.com In the context of 3,5-bis(trifluoromethyl)benzamidoxime (B2596258), this moiety is expected to render the molecule more lipophilic and potentially more stable towards metabolic oxidation. mdpi.comnih.gov

Interactive Data Table: Expected Effects of the 3,5-Bis(trifluoromethyl)phenyl Moiety

| Property | Expected Influence | Rationale |

| Acidity of O-H | Increased | Strong electron-withdrawing effect of two -CF3 groups stabilizes the conjugate base. |

| Basicity of N atoms | Decreased | Electron density is pulled away from the nitrogen atoms towards the aromatic ring. |

| Electrophilicity of C=NOH | Increased | The carbon atom becomes more electron-deficient. |

| Reaction Rates | Altered | Electronic effects can accelerate or decelerate reaction steps. |

| Selectivity | Influenced | Steric and electronic factors can direct the outcome of reactions. |

Advanced Characterization and Computational Studies of 3,5 Bis Trifluoromethyl Benzamidoxime

Spectroscopic Elucidation of Molecular Structures

Spectroscopic methods are indispensable tools for elucidating the molecular structure of chemical compounds. In the case of 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258), a combination of infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry provides a comprehensive picture of its atomic arrangement and connectivity.

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The analysis of the IR spectrum of this compound reveals characteristic absorption bands that correspond to the stretching and bending vibrations of its constituent bonds.

Key vibrational frequencies observed in the IR spectrum are associated with the O-H, N-H, C=N, and C-F bonds. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3600-3200 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected to be observed as two distinct bands in the 3500-3300 cm⁻¹ range. The C=N double bond of the amidoxime (B1450833) moiety gives rise to a characteristic absorption band around 1650 cm⁻¹. Furthermore, the presence of the trifluoromethyl groups is confirmed by strong absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations.

A detailed vibrational analysis, often supported by computational calculations, allows for the precise assignment of these bands to specific molecular motions.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (oxime) | Stretching | 3600-3200 (broad) |

| N-H (amine) | Stretching | 3500-3300 (two bands) |

| C=N (amidoxime) | Stretching | ~1650 |

| C-F (trifluoromethyl) | Stretching | 1350-1100 (strong) |

| Aromatic C-H | Stretching | ~3100-3000 |

| Aromatic C=C | Stretching | ~1600, 1450 |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the hydroxyl (OH) proton of the oxime group. The aromatic protons on the benzene (B151609) ring, due to the meta-substitution pattern of the trifluoromethyl groups, would likely appear as two distinct signals in the downfield region (typically δ 7.5-8.5 ppm). The protons of the NH₂ group would give rise to a broad singlet, and the OH proton would also appear as a broad singlet, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The spectrum would show signals for the two trifluoromethyl carbons, the aromatic carbons, and the carbon of the amidoxime group (C=N). The trifluoromethyl carbons are expected to appear as quartets due to coupling with the fluorine atoms. The aromatic carbons will show distinct chemical shifts based on their position relative to the electron-withdrawing trifluoromethyl groups and the amidoxime substituent. The carbon of the C=N bond will have a characteristic chemical shift in the downfield region.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the structural assignments made from the 1D spectra.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic H | Proton | 7.5 - 8.5 |

| NH₂ | Proton | Variable (broad) |

| OH | Proton | Variable (broad) |

| Aromatic C | Carbon | 120 - 140 |

| C-CF₃ | Carbon | ~130 (quartet) |

| CF₃ | Carbon | ~123 (quartet) |

| C=N | Carbon | ~150 |

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₆F₆N₂O), the high-resolution mass spectrum would show a molecular ion peak corresponding to its exact mass, confirming its molecular formula. scbt.com The fragmentation pattern observed in the mass spectrum can provide further structural information, showing characteristic losses of fragments such as CF₃, NH₂, and OH.

Elemental analysis is a fundamental technique to determine the mass percentages of the constituent elements in a compound. wikipedia.org For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and fluorine should be in close agreement with the theoretically calculated values.

Table 3: Elemental Composition of this compound (C₉H₆F₆N₂O)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |

| Carbon (C) | 12.011 | 9 | 108.099 | 39.75% |

| Hydrogen (H) | 1.008 | 6 | 6.048 | 2.22% |

| Fluorine (F) | 18.998 | 6 | 113.988 | 41.91% |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 10.30% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 5.88% |

| Total | 272.148 | 100.00% |

Quantum Chemical Calculations and Theoretical Studies

Computational chemistry provides valuable insights into the electronic structure and properties of molecules, complementing experimental findings.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com Geometry optimization of this compound using DFT, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311+G(d,p)), can predict the most stable three-dimensional arrangement of the atoms. mdpi.com This optimized geometry provides information on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations can elucidate the electronic structure, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule. A larger HOMO-LUMO gap generally indicates higher stability and lower chemical reactivity. mdpi.com

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the electronegative oxygen and nitrogen atoms of the amidoxime group, indicating sites susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms, particularly the acidic proton of the oxime group, representing sites for nucleophilic attack.

Quantum chemical descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and electronic properties. mdpi.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. The analysis of these descriptors for this compound can offer a deeper understanding of its chemical behavior and potential for intermolecular interactions.

Table 4: Key Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

| Ionization Potential | Energy required to remove an electron | Measure of electron-donating ability |

| Electron Affinity | Energy released upon gaining an electron | Measure of electron-accepting ability |

| Electronegativity | Tendency to attract electrons | Overall reactivity |

| Chemical Hardness | Resistance to change in electron distribution | Measure of stability |

| Electrophilicity Index | Measure of electrophilic character | Predicts reactivity as an electrophile |

Simulation of Spectroscopic Data and Vibrational Band Intensities

The vibrational properties of this compound can be thoroughly investigated using computational methods, primarily through Density Functional Theory (DFT). Such simulations provide a theoretical spectrum that is invaluable for interpreting experimental data, such as that obtained from Fourier-Transform Infrared (FT-IR) spectroscopy.

The standard computational approach involves optimizing the ground state molecular geometry of the compound. This is commonly achieved using DFT with a functional like Becke's three-parameter hybrid function (B3LYP) combined with a basis set such as 6-311+G(d,p). mdpi.comijltet.org Following geometry optimization, the same level of theory is used to calculate the harmonic vibrational frequencies.

These theoretical calculations yield a set of vibrational modes, each with a specific frequency and intensity, which correspond to the different ways the atoms in the molecule can oscillate relative to each other. The results can be used to simulate an FT-IR spectrum. researchgate.net It is a common practice to apply a scaling factor to the calculated frequencies, as theoretical values are often slightly overestimated compared to experimental results. mdpi.com

For this compound, the vibrational spectrum would be characterized by contributions from the amidoxime functional group and the 3,5-bis(trifluoromethyl)phenyl ring. The analysis of a related compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, shows characteristic absorption bands for the C-F bonds of the CF₃ groups. mdpi.com Specifically, asymmetric and symmetric C-F stretching vibrations are typically observed in the 1100-1200 cm⁻¹ region. mdpi.com Vibrational modes for the amidoxime group (-C(NH₂)=NOH) would also be present, including N-H, O-H, C=N, and C-N stretching and bending vibrations.

Table 1: Predicted Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | General Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Amidoxime (-NOH) | ~3600 |

| N-H Stretch | Amidoxime (-NH₂) | 3300-3500 |

| C=N Stretch | Amidoxime (-C=N) | 1640-1690 |

| C-F Asymmetric Stretch | Trifluoromethyl (-CF₃) | ~1170 |

This table is illustrative and based on general spectroscopic principles and data from analogous compounds. mdpi.comijltet.org

Energetic Considerations and Frontier Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and electronic properties of a molecule. researchgate.net The key components of this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and reactivity. researchgate.net

These energetic parameters for this compound can be determined computationally using the same DFT methods employed for vibrational analysis. dntb.gov.uanih.gov The energies of the HOMO (EHOMO) and LUMO (ELUMO) orbitals provide insights into the molecule's ionization potential and electron affinity, respectively.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates a molecule is more reactive. In molecules containing the 3,5-bis(trifluoromethyl)phenyl moiety, the presence of two highly electron-withdrawing -CF₃ groups is expected to significantly lower the energy of the LUMO. Computational studies on a similar compound, N-(3,5-bis(trifluoromethyl)benzyl)stearamide, revealed a high HOMO-LUMO gap of 5.54 eV, which is indicative of low chemical reactivity and high stability. mdpi.com The LUMO in that case was found to be located mainly over the 3,5-bis(trifluoromethyl)phenyl moiety. mdpi.com

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's chemical behavior. mdpi.com

Table 2: Key Energetic and Reactivity Descriptors from Frontier Molecular Orbital Analysis

| Parameter | Formula | Description |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A larger gap implies higher stability. researchgate.net |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. mdpi.com |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large energy gap. mdpi.com |

| Chemical Potential (μ) | (EHOMO + ELUMO)/2 | The negative of electronegativity; relates to the escaping tendency of electrons from an equilibrium system. mdpi.com |

These computational analyses provide a detailed picture of the electronic structure and stability of this compound, which is essential for understanding its potential applications and reactivity.

Derivatives, Analogues, and Structural Modifications of 3,5 Bis Trifluoromethyl Benzamidoxime

Benzamidoxime (B57231) Derivatives with Varied Trifluoromethyl Substitution Patterns

The number and position of trifluoromethyl (-CF3) groups on the benzamidoxime ring significantly influence the compound's chemical properties. While the parent compound features a 3,5-disubstitution, derivatives with alternative substitution patterns have been synthesized and studied. The -CF3 group is a strong electron-withdrawing substituent, and its placement dictates the electronic environment of the aromatic ring and the acidity of the amidoxime (B1450833) protons. mdpi.com

Research has explored monosubstituted variants such as 2-(trifluoromethyl)benzamidoxime, 3-(trifluoromethyl)benzamidoxime, and 4-(trifluoromethyl)benzamidoxime (B1214332). google.comscbt.com The synthesis of these compounds typically follows the classical route of reacting the corresponding trifluoromethyl-substituted benzonitrile (B105546) with hydroxylamine (B1172632). For instance, 4-(trifluoromethyl)benzamidoxime is prepared from 4-(trifluoromethyl)benzonitrile. sigmaaldrich.com

Furthermore, derivatives with additional halogen substitutions have been developed. A notable example is 2,3-difluoro-6-trifluoromethylbenzamidoxime, which is synthesized from 2,3-difluoro-6-trifluoromethylbenzonitrile. google.com The introduction of other halogens alongside the trifluoromethyl group further modifies the molecule's steric and electronic profile.

Table 1: Examples of Benzamidoxime Derivatives with Varied Fluorine Substitution

| Compound Name | Ring Substituents | Precursor Nitrile |

|---|---|---|

| 2-(Trifluoromethyl)benzamidoxime | 2-CF3 | 2-(Trifluoromethyl)benzonitrile |

| 4-(Trifluoromethyl)benzamidoxime | 4-CF3 | 4-(Trifluoromethyl)benzonitrile |

| 2,3-Difluoro-6-trifluoromethylbenzamidoxime | 2,3-di-F, 6-CF3 | 2,3-Difluoro-6-trifluoromethylbenzonitrile |

| 3,5-Bis(trifluoromethyl)benzamidoxime (B2596258) | 3,5-di-CF3 | 3,5-Bis(trifluoromethyl)benzonitrile (B1295164) |

Integration of Other Perfluoroalkyl and Fluoroaryl Moieties

Beyond the trifluoromethyl group, other fluorinated substituents have been incorporated into the benzamidoxime structure to modulate properties like lipophilicity and metabolic stability. This includes other perfluoroalkyl groups (e.g., difluoromethyl, pentafluoroethyl) and fluoroaryl moieties like pentafluorophenyl.

A patent describes benzamidoxime derivatives where the substituent can be a difluoromethyl (-CHF2) group in addition to a trifluoromethyl group. google.com The synthesis strategy remains similar, involving the reaction of the appropriately fluorinated benzonitrile with hydroxylamine. The presence of a C-H bond in the difluoromethyl group offers a potential site for metabolism that is absent in the trifluoromethyl group, representing a significant structural and functional difference.

The incorporation of a pentafluorophenyl group, a common fluoroaryl moiety in medicinal chemistry and materials science, represents another strategic modification. highfine.com While a direct synthesis of a pentafluorophenyl-substituted benzamidoxime is not detailed in the provided sources, the general synthetic routes to create pentafluorophenyl esters and other derivatives suggest that such analogues are accessible. researchgate.netnih.gov These moieties are known to engage in unique non-covalent interactions (e.g., anion-π, lone pair-π) that can influence molecular recognition and crystal packing.

Design and Synthesis of Amidoxime Analogues

The fundamental synthesis of amidoximes involves the nucleophilic addition of hydroxylamine to a nitrile precursor. google.com This robust reaction is the cornerstone for creating a wide variety of amidoxime analogues. By starting with different substituted benzonitriles, chemists can systematically alter the functionality of the resulting amidoxime.

The general reaction is as follows:

R-C≡N + NH₂OH → R-C(=NOH)NH₂

Where 'R' represents the aromatic core, such as the 3,5-bis(trifluoromethyl)phenyl group. The reaction is often carried out in the presence of a base, like sodium carbonate, particularly when starting with hydroxylamine hydrochloride. google.com The versatility of this method allows for the introduction of a vast range of substituents onto the phenyl ring, enabling the fine-tuning of the molecule's properties.

Coordination Chemistry and Metal Complexation of 3,5 Bis Trifluoromethyl Benzamidoxime

Amidoximes as Ligands: Binding Modes and Coordination Environments

Amidoximes (RC(NH₂)NOH) are versatile ligands in coordination chemistry due to the presence of two potential donor sites: the nitrogen atom of the amino group and the oxygen atom of the oxime group. This duality allows for several distinct binding modes when coordinating with a metal center. The specific coordination environment is influenced by factors such as the nature of the metal ion, the reaction conditions (e.g., pH), and the steric and electronic properties of the amidoxime's substituent groups.

The primary binding modes observed for amidoxime (B1450833) ligands include:

Monodentate Coordination: The ligand coordinates to the metal center through a single donor atom, typically the oxime oxygen. This mode is often observed in acidic conditions where protonation of the amino group can inhibit its coordination capability.

Bidentate Chelating (N,O) Coordination: The amidoxime coordinates to the metal ion through both the amino nitrogen and the oxime oxygen, forming a stable five-membered chelate ring. This is a very common coordination mode, often occurring after deprotonation of the oxime hydroxyl group, which enhances the donor strength of the oxygen atom.

η² (Side-on) Coordination: In some cases, particularly with actinides like uranyl (UO₂²⁺), the ligand can coordinate in a side-on fashion through the N-O bond of the oxime group. This η² binding has been a subject of significant study for its relevance in uranium extraction from seawater. biosynth.com

Density functional theory (DFT) calculations and experimental studies on various amidoxime-metal systems have helped elucidate the relative stabilities of these binding modes, confirming that the preferred coordination is highly dependent on the specific chemical environment. rsc.org

| Binding Mode | Description | Coordinating Atoms | Typical Conditions |

|---|---|---|---|

| Monodentate | Coordination through a single atom. | Oxime Oxygen | Acidic pH |

| Bidentate Chelate | Formation of a five-membered ring with the metal center. | Amino Nitrogen and Oxime Oxygen | Neutral to Basic pH |

| η² (Side-on) | Coordination involving the N-O bond. | Nitrogen and Oxygen of the oxime group | Specific metal ions (e.g., Uranyl) |

Synthesis and Characterization of Metal Complexes Incorporating Bis(trifluoromethyl)benzamidoxime Ligands

The synthesis of metal complexes with 3,5-bis(trifluoromethyl)benzamidoxime (B2596258) first requires the preparation of the ligand itself. While specific literature on the synthesis of this exact amidoxime is scarce, a standard and reliable method for converting nitriles to amidoximes is the reaction with hydroxylamine (B1172632). researchgate.net The logical precursor, 3,5-bis(trifluoromethyl)benzonitrile (B1295164), is a known compound, making the synthesis of the target ligand feasible via this route. biosynth.comnih.gov

Synthesis of Metal Complexes: The general procedure for synthesizing metal complexes with this ligand would involve the reaction of this compound with a suitable metal salt (e.g., chlorides, nitrates, or acetates) in an appropriate solvent.

General Reaction Scheme:

n [3,5-(CF₃)₂C₆H₃C(NH₂)NOH] + MXy → [M(3,5-(CF₃)₂C₆H₃C(NH₂)NO)n]X(y-n) + n HX

The stoichiometry (n) and resulting complex structure depend on the metal's coordination number and oxidation state. The reaction is often carried out in polar solvents like ethanol (B145695), methanol, or acetonitrile (B52724) to dissolve the ligand and the metal salt. The use of a non-coordinating base may be employed to facilitate the deprotonation of the oxime group and promote chelation.

Characterization of Metal Complexes: A combination of spectroscopic and analytical techniques would be essential to confirm the formation of the complexes and elucidate their structures.

| Technique | Expected Observations and Inferences |

|---|---|

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Shift in the C=N and N-O stretching frequencies upon coordination to the metal center. Broadening or disappearance of the O-H stretch indicates deprotonation and coordination. Appearance of new bands in the far-IR region corresponding to M-O and M-N vibrations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the ligand structure within the complex, with shifts in proton and carbon signals adjacent to the coordination site. ¹⁹F NMR is particularly valuable for this ligand, as the chemical shift of the CF₃ groups would be sensitive to changes in the electronic environment upon metal binding, providing direct evidence of coordination. |

| UV-Visible Spectroscopy | Appearance of new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions (for transition metals), which are indicative of complex formation. |

| Single-Crystal X-ray Diffraction | Provides definitive structural information, including bond lengths, bond angles, coordination geometry around the metal center, and the specific binding mode of the ligand. |

| Elemental Analysis & Mass Spectrometry | Confirms the empirical formula and stoichiometry of the synthesized complex. |

Influence of Fluorination on Metal-Ligand Interactions and Complex Stability

The presence of two trifluoromethyl (-CF₃) groups on the aromatic ring of the this compound ligand has a profound impact on its electronic properties and, consequently, its interaction with metal ions. Fluorine is the most electronegative element, and the -CF₃ group is a potent electron-withdrawing group through both inductive and resonance effects. mdpi.com

Key effects of fluorination on this ligand system include:

Increased Acidity: The strong electron-withdrawing nature of the two -CF₃ groups significantly increases the acidity of the oxime's hydroxyl proton (lowers its pKa). This facilitates deprotonation, allowing the ligand to coordinate as an anion at lower pH values than its non-fluorinated counterparts.

Modified Donor Strength: While deprotonation enhances the coordinating ability of the oxygen atom, the inductive withdrawal of electron density from the entire molecule reduces the basicity (and thus the intrinsic donor strength) of both the nitrogen and oxygen atoms. This creates a delicate balance: the ease of deprotonation favors complexation, but the reduced electron-donating ability may weaken the resulting metal-ligand covalent bonds.

Enhanced Lipophilicity and Solubility: The fluorine atoms increase the lipophilicity of the ligand and its metal complexes, potentially rendering them more soluble in nonpolar organic solvents and useful in "fluorous phase" applications. mdpi.com

Increased Thermal and Oxidative Stability: The strength of the C-F bond imparts high thermal and chemical stability to the ligand. sci-hub.sesoton.ac.uk This stability is often transferred to the resulting metal complexes, making them more robust under harsh conditions compared to their hydrocarbon analogues.

Modulation of Redox Potentials: For redox-active metal centers, the electron-withdrawing fluorinated ligand will stabilize lower oxidation states by making the metal center more electron-poor and harder to oxidize.

| Property Affected | Influence of -CF₃ Groups | Consequence for Metal Complex |

|---|---|---|

| Acidity (pKa of oxime) | Strongly decreases pKa | Facilitates coordination via deprotonation at lower pH. |

| Basicity of Donor Atoms | Decreases electron density on N and O atoms | May lead to weaker M-L covalent bonds. |

| Lipophilicity | Significantly increases | Enhances solubility in nonpolar solvents; useful for fluorous chemistry. |

| Redox Potential of Metal | Makes metal center more electrophilic | Stabilizes lower oxidation states of the metal ion. |

| Overall Stability | Increases thermal and chemical robustness | Complexes are more resistant to degradation. |

Applications of Coordination Compounds in Catalysis and Materials Science

While specific applications for complexes of this compound have not been extensively reported, their properties, inferred from the effects of fluorination, suggest significant potential in advanced catalysis and materials science.

Catalysis: The coordination of the electron-withdrawing this compound ligand would render the coordinated metal center highly electron-deficient. This enhanced electrophilicity can be harnessed in Lewis acid catalysis. Such complexes could serve as potent catalysts for a variety of organic transformations, including Friedel-Crafts reactions, Diels-Alder reactions, and polymerization processes. The high thermal stability imparted by the fluorinated ligand would allow these catalysts to function under high-temperature conditions where traditional catalysts might decompose. nih.gov

Materials Science: The unique properties of fluorinated compounds make them highly desirable for creating advanced materials. soton.ac.ukresearchgate.net

Metal-Organic Frameworks (MOFs): The ligand could be used as a building block for constructing novel MOFs. The presence of fluorine atoms lining the pores of the MOF could create materials with tailored properties for gas separation and storage, particularly for fluorinated gases or for enhancing CO₂ capture due to favorable electrostatic interactions. researchgate.netasianpubs.org The inherent hydrophobicity would also improve the stability of the MOFs in the presence of moisture.

Specialty Polymers and Coatings: Incorporation of these metal complexes into polymer matrices could produce materials with high thermal stability, chemical inertness, and low surface energy. Such materials would be valuable for applications requiring durable, water-repellent, and anti-fouling surfaces, for instance, in aerospace, electronics, and biomedical devices. soton.ac.uk

Luminescent Materials: If coordinated with suitable metal ions (e.g., lanthanides), the highly fluorinated ligand could lead to luminescent materials with unique photophysical properties, as the C-F bonds are poor quenchers of excited states compared to C-H bonds.

The combination of a versatile coordinating group (amidoxime) with powerful modifying substituents (-CF₃) makes this compound a promising platform for the future design of high-performance coordination compounds.

Emerging Applications and Research Frontiers of 3,5 Bis Trifluoromethyl Benzamidoxime

Role in the Synthesis of Diverse Heterocyclic Compounds

3,5-Bis(trifluoromethyl)benzamidoxime (B2596258) serves as a key precursor in the synthesis of various heterocyclic compounds, particularly 1,2,4-oxadiazoles. The amidoxime (B1450833) functional group (-C(NH₂)=NOH) is well-suited for cyclization reactions, providing the necessary nitrogen and oxygen atoms to form the heterocyclic ring.

One of the primary applications of benzamidoximes, including the 3,5-bis(trifluoromethyl) derivative, is in the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. organic-chemistry.org The general synthetic strategy involves the reaction of the amidoxime with an acylating agent, such as an acyl chloride or a carboxylic acid, followed by a cyclodehydration step. Specifically, this compound can react with various acylating agents to introduce a wide range of substituents at the 5-position of the oxadiazole ring, while the 3,5-bis(trifluoromethyl)phenyl group remains at the 3-position.

The synthesis of 3-aryl-5-(trifluoromethyl)-1,2,4-oxadiazoles has been achieved through the reaction of aryl amidoximes with trifluoroacetimidoyl chlorides. nih.gov This highlights the versatility of amidoximes in constructing fluorinated heterocyclic systems. By extension, this compound is a valuable synthon for creating 1,2,4-oxadiazoles bearing the bulky and electron-withdrawing 3,5-bis(trifluoromethyl)phenyl moiety, which can significantly influence the physicochemical and biological properties of the final molecule. The reaction typically proceeds at room temperature, making it an efficient method for generating these heterocyclic structures. nih.gov

Utility as Organic Intermediates and Reagents in Advanced Synthesis

The utility of this compound as an organic intermediate is intrinsically linked to the reactivity of its amidoxime group. This functional group can act as a nucleophile, allowing it to participate in a variety of chemical transformations beyond the synthesis of oxadiazoles (B1248032). The presence of the two trifluoromethyl groups on the phenyl ring significantly influences the reactivity of the molecule by withdrawing electron density, which can affect the nucleophilicity of the amidoxime.

This compound serves as a crucial intermediate for introducing the 3,5-bis(trifluoromethyl)phenyl group into larger molecular frameworks. This moiety is of particular interest in medicinal chemistry and materials science due to its high lipophilicity and metabolic stability, which are conferred by the trifluoromethyl groups. ontosight.ai Molecules containing this group often exhibit enhanced biological activity and improved pharmacokinetic profiles.

While direct examples of this compound acting as a specialized reagent in complex named reactions are not extensively documented, its role as a precursor to other reactive intermediates is implied. For instance, it can be a source for generating nitrile oxides in situ, which can then undergo 1,3-dipolar cycloaddition reactions to form other five-membered heterocycles.

Exploration in the Development of Bioactive Molecules

The 3,5-bis(trifluoromethyl)phenyl motif is a key feature in a number of bioactive molecules, and this compound is an important starting material for the synthesis of such compounds.

Precursors for Fungicidal Agents

Research has shown that heterocyclic compounds derived from molecules containing the 3,5-bis(trifluoromethyl)phenyl group can exhibit significant fungicidal properties. Specifically, 1,2,4-oxadiazole (B8745197) derivatives have been investigated for their potential as antifungal agents. mdpi.commdpi.com These compounds can be synthesized from the corresponding benzamidoxime (B57231) precursors. The resulting oxadiazoles have shown activity against various plant pathogenic fungi. frontiersin.org For example, novel 1,2,4-oxadiazole derivatives containing amide fragments have demonstrated excellent antifungal activity against Sclerotinia sclerotiorum. mdpi.com

The fungicidal activity of these compounds is often attributed to their ability to inhibit crucial enzymes in fungal cells, such as succinate (B1194679) dehydrogenase. mdpi.com The 3,5-bis(trifluoromethyl)phenyl group plays a critical role in the molecule's interaction with the target enzyme, enhancing its inhibitory activity.

Building Blocks for Potential Antimicrobial Agents (e.g., growth inhibitors for drug-resistant bacteria)

The 3,5-bis(trifluoromethyl)phenyl group is a recognized pharmacophore in the development of antimicrobial agents. nih.gov A study on 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole (B372694) derivatives revealed their potent activity as growth inhibitors of drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov While this particular study synthesized the pyrazoles from 3',5'-bis(trifluoromethyl)acetophenone, the underlying principle highlights the importance of the 3,5-bis(trifluoromethyl)phenyl moiety in conferring antimicrobial efficacy. nih.gov

This compound can serve as a versatile building block for a variety of heterocyclic systems, not just pyrazoles, that could exhibit similar or enhanced antimicrobial properties. The incorporation of this amidoxime into different heterocyclic scaffolds provides a pathway to novel compounds with potential for combating drug-resistant bacterial infections. The synthesized compounds have shown minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL against certain Gram-positive bacteria. nih.gov

| Compound Type | Target Bacteria | Reported MIC Range (µg/mL) |

|---|---|---|

| 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazoles | Gram-positive bacteria (including MRSA) | As low as 0.25 |

Contribution to Active Pharmaceutical Ingredient (API) Synthesis

The 3,5-bis(trifluoromethyl)phenyl structure is present in several active pharmaceutical ingredients (APIs). nih.gov The introduction of trifluoromethyl groups into drug candidates can significantly improve their metabolic stability and binding affinity to target proteins. ontosight.ai Consequently, intermediates that can efficiently introduce this group, such as this compound, are of high value in pharmaceutical development.

While direct utilization of this compound in the synthesis of a currently marketed API may not be widely published, its parent compound, 3,5-bis(trifluoromethyl)benzamide (B1297820), is recognized as a key intermediate in the synthesis of various pharmaceuticals. chemimpex.com Given that amidoximes are readily prepared from the corresponding nitriles, which in turn can be derived from amides, there is a clear synthetic lineage connecting this compound to the broader landscape of API synthesis. The development of efficient synthetic routes, including those involving microflow processes for safety, for precursors to this compound, such as 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, underscores the industrial relevance of this chemical family in pharmaceutical manufacturing. researchgate.net

Applications in Catalysis and Photocatalysis

While this compound itself is not typically employed as a catalyst, its derivatives have shown promise in the field of catalysis. The 3,5-bis(trifluoromethyl)phenyl group is a common feature in the design of ligands for metal-based catalysts and in organocatalysts. For example, an epi-quinine-derived 3,5-bis(trifluoromethyl)benzamide has been shown to be a highly active catalyst in asymmetric nitro-Michael reactions. nih.gov

The electron-withdrawing nature of the trifluoromethyl groups can modulate the electronic properties of a catalytic center, thereby influencing its activity and selectivity. It is conceivable that metal complexes incorporating ligands derived from this compound could exhibit interesting catalytic properties. Schiff base complexes with various transition metals, for instance, are known to have applications in catalysis. nih.gov Future research may explore the synthesis of such complexes from this amidoxime and evaluate their catalytic potential in various organic transformations. To date, there is no significant body of research on the direct use of this compound in photocatalysis.

Prospects in Advanced Materials Science and Engineering

The unique molecular architecture of this compound, which combines a highly fluorinated aromatic ring with a reactive amidoxime group, positions it as a promising building block for the next generation of advanced materials. The synergistic interplay between the trifluoromethyl (-CF3) groups and the amidoxime functionality opens up avenues for the development of materials with tailored properties for a range of specialized applications.

The presence of two trifluoromethyl groups on the benzene (B151609) ring imparts significant hydrophobicity, enhanced thermal and chemical stability, and a low dielectric constant to any polymeric or framework structure incorporating this molecule. researchgate.netrsc.org These are highly desirable characteristics for materials used in harsh environments, high-performance electronics, and specialized coatings.

Simultaneously, the amidoxime group is a powerful chelating agent for a variety of metal ions. acs.orgwsu.edu This functionality has been extensively explored for the extraction of heavy metals and even uranium from aqueous solutions. acs.orgresearchgate.net Materials functionalized with amidoxime groups exhibit a strong affinity for metal ions, forming stable five-membered ring complexes. nih.govacs.org

The dual nature of this compound suggests its potential in the following areas of materials science:

Fluorinated Porous Organic Polymers (POPs) for Gas Separation and Storage:

The incorporation of this compound into porous organic polymer (POP) structures could lead to materials with exceptional gas separation and storage capabilities. The trifluoromethyl groups can enhance the affinity of the polymer for specific gases like carbon dioxide (CO2), while the inherent microporosity of POPs provides high surface area for adsorption. rsc.org Amidoxime-functionalized POPs have already demonstrated potential for CO2 capture. The combination of both functionalities could lead to synergistic effects, resulting in materials with superior selectivity and capacity.

Table 1: Potential Properties of Porous Organic Polymers Incorporating this compound

| Property | Contribution of Trifluoromethyl Groups | Contribution of Amidoxime Group | Potential Application |

| Gas Selectivity | Enhanced affinity for CO2 rsc.org | Potential for specific gas interactions | Carbon capture and flue gas separation |

| Chemical Stability | High resistance to chemical degradation researchgate.net | Stable covalent linkages | Use in aggressive chemical environments |

| Hydrophobicity | Increased resistance to moisture rsc.org | May influence surface polarity | Gas separation in humid conditions |

Advanced Functional Coatings:

Polymers derived from this compound could be utilized to create high-performance coatings. The fluorinated nature of the molecule would provide low surface energy, leading to oleophobic and hydrophobic surfaces with self-cleaning properties. Furthermore, the amidoxime groups could be used to impart anti-corrosion properties by chelating with metal ions on the substrate surface, forming a protective layer.

Metal-Organic Frameworks (MOFs) with Enhanced Stability and Functionality:

As a linker in the synthesis of metal-organic frameworks (MOFs), this compound could introduce both fluorine-related properties and metal-chelating sites into the framework. Fluorinated MOFs are known for their improved moisture stability and can exhibit enhanced selectivity in gas separation. rsc.orgresearchgate.netresearchgate.net The accessible amidoxime groups within the pores of the MOF could serve as active sites for catalysis or for the selective capture of specific metal ions from solution.

Table 2: Projected Characteristics of MOFs with this compound as a Linker

| Characteristic | Influence of Trifluoromethyl Groups | Influence of Amidoxime Group | Potential Use Case |

| Framework Stability | Increased moisture resistance researchgate.net | Coordination with metal nodes | Long-term performance in humid environments |

| Pore Environment | Hydrophobic and fluorinated pores | Active sites for metal ion binding acs.org | Selective gas separation and ion sensing |

| Catalytic Activity | May influence substrate diffusion | Potential for metal-catalyzed reactions | Heterogeneous catalysis |

Specialized Membranes for Separation Processes:

The development of polymer membranes incorporating this compound could lead to advanced separation technologies. The trifluoromethyl groups can enhance the free volume of the polymer matrix, leading to higher gas permeability, while the amidoxime groups can be tailored to selectively interact with and transport specific ions or molecules. This could be particularly relevant for applications in pervaporation, ion-exchange membranes, and gas separation membranes with high selectivity. rsc.org

Q & A

Q. How do HOMO and LUMO properties of this compound influence its reactivity in catalytic applications?

- Methodological Answer : Computational studies (e.g., DFT calculations) show that the electron-withdrawing CF₃ groups lower the LUMO energy, enhancing electrophilicity. HOMO localization on the amidoxime moiety suggests nucleophilic reactivity. These properties make it suitable as a ligand in transition-metal catalysis (e.g., copper-catalyzed dehydrogenative amidation) by facilitating electron transfer .

Q. What strategies resolve contradictions in reported reaction yields for amidoxime derivatives under varying conditions?

- Methodological Answer : Discrepancies often arise from solvent polarity, trace moisture, or competing pathways (e.g., hydrolysis of intermediates). Systematic DOE (Design of Experiments) can isolate critical factors. For example, anhydrous conditions and inert atmospheres (N₂/Ar) improve yields by 15–20% compared to ambient setups .

Q. How can the compound’s thermodynamic data inform reaction design for scale-up?

- Methodological Answer : Enthalpy of formation (ΔfH° = 1456 kJ/mol) and Gibbs free energy (ΔG° = 1425 kJ/mol) indicate high stability but require energy-intensive conditions for activation. Scale-up should prioritize exothermic step control (e.g., slow reagent addition) and heat dissipation systems to prevent runaway reactions .

Q. What role does this compound play in medicinal chemistry, particularly as a bioisostere?

- Methodological Answer : The amidoxime group mimics carboxylic acid pharmacophores while improving metabolic stability. In vitro studies show potential as kinase inhibitors (IC₅₀ < 1 µM) due to hydrogen bonding with ATP-binding pockets. Toxicity profiles (e.g., LD₅₀ > 500 mg/kg in rodents) support further preclinical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.